

# Spectroscopic Characterization of 4-Cyclopropylpyridine Hydrochloride: A Technical Guide

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 4-Cyclopropylpyridine<br>hydrochloride |
| CAS No.:       | 5046-52-6                              |
| Cat. No.:      | B2749674                               |

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## Introduction

**4-Cyclopropylpyridine hydrochloride** is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any molecule destined for advanced applications, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding, confirming identity, purity, and offering insights into the molecule's chemical environment.

This technical guide presents a detailed examination of the expected spectroscopic signature of **4-Cyclopropylpyridine hydrochloride**. While publicly accessible, peer-reviewed experimental spectra for this specific salt are limited, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive analysis. We will explore the anticipated data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for researchers, scientists, and drug development professionals. The

methodologies and interpretations herein are designed to be self-validating, grounded in the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic particles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of **4-Cyclopropylpyridine hydrochloride** in solution. The protonation of the pyridine nitrogen significantly influences the electronic environment of the aromatic ring, a key feature to be observed in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to reveal four distinct sets of signals corresponding to the aromatic protons of the pyridinium ring and the aliphatic protons of the cyclopropyl substituent. The electron-withdrawing nature of the positively charged nitrogen atom will cause the pyridinium protons to be significantly deshielded, shifting them downfield compared to neutral pyridine.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Cyclopropylpyridine Hydrochloride**

| Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment                               | Rationale & Comparative Insights  |
|--|---------------|-------------|--|---|
| -8.5 - 8.7                                 | Doublet (d)   | 2H          | H-2, H-6                                 | Protons alpha to the protonated nitrogen are most deshielded. Similar protons in 4-(chloromethyl)pyridine hydrochloride appear in this region. <sup>[1]</sup> |
| -7.5 - 7.7                                 | Doublet (d)   | 2H          | H-3, H-5                                 | Protons beta to the nitrogen are less deshielded than the alpha protons.  |
| -2.0 - 2.2                                 | Multiplet (m) | 1H          | H-7 (cyclopropyl CH)                     | The methine proton of the cyclopropyl group, coupled to four other protons.   |
| -1.1 - 1.3                                 | Multiplet (m) | 2H          | H-8, H-8' (cyclopropyl CH <sub>2</sub> ) | Methylene protons adjacent to the aromatic ring.  |
| -0.8 - 1.0                                 | Multiplet (m) | 2H          | H-9, H-9' (cyclopropyl CH <sub>2</sub> ) | Methylene protons distal to the aromatic ring.  |

## Predicted <sup>13</sup>C NMR Spectrum

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is anticipated to show five distinct signals. Similar to the  $^1\text{H}$  NMR, the carbons of the pyridinium ring will be shifted downfield. The unique electronic nature of the cyclopropyl ring carbons will result in characteristic upfield shifts compared to other aliphatic carbons.[2]

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Cyclopropylpyridine Hydrochloride**

| Predicted Chemical Shift ( $\delta$ , ppm) | Assignment | Rationale & Comparative Insights   |
|--|------------|--|
| ~160 - 162                                 | C-4        | The carbon bearing the cyclopropyl group will be significantly deshielded. The chemical shifts of pyridine C-4 are highly solvent-dependent. [3] |
| ~148 - 150                                 | C-2, C-6   | Carbons alpha to the protonated nitrogen are strongly deshielded.  |
| ~125 - 127                                 | C-3, C-5   | Carbons beta to the nitrogen.  |
| ~15 - 17                                   | C-7        | The methine carbon of the cyclopropyl group.   |
| ~9 - 11                                    | C-8, C-9   | The methylene carbons of the cyclopropyl ring exhibit a characteristic upfield shift due to their unique hybridization and ring strain.[2]       |

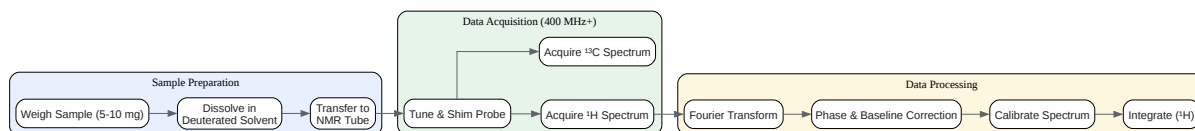
## Experimental Protocol: NMR Spectroscopy

The following outlines a standard protocol for acquiring high-quality NMR spectra for **4-Cyclopropylpyridine hydrochloride**.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of **4-Cyclopropylpyridine hydrochloride**.
- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D<sub>2</sub>O) or Methanol-d<sub>4</sub>). D<sub>2</sub>O is often preferred for hydrochloride salts to ensure dissolution and allow for potential exchange of the N-H proton.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation & Data Acquisition:
  - Utilize a 400 MHz (or higher) NMR spectrometer.[4]
  - Tune and shim the probe for the specific sample and solvent.
  - Acquire a <sup>1</sup>H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase correct the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D<sub>2</sub>O at δ ~4.79 ppm).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

## NMR Workflow Diagram



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Caption: Experimental workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For **4-Cyclopropylpyridine hydrochloride**, the spectrum will be dominated by vibrations associated with the pyridinium ring, the cyclopropyl group, and the N<sup>+</sup>-H bond.

## Predicted IR Absorption Bands

The IR spectrum provides a molecular fingerprint. The protonation of the pyridine nitrogen introduces a key N<sup>+</sup>-H stretching vibration and alters the characteristic ring vibrations.

Table 3: Predicted IR Absorption Bands for **4-Cyclopropylpyridine Hydrochloride**

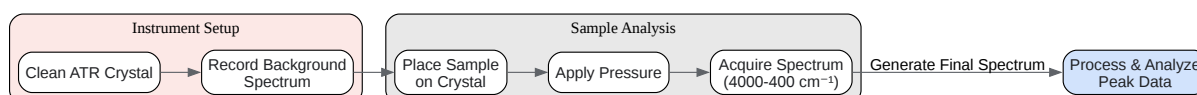
| Predicted Wavenumber (cm <sup>-1</sup> ) | Vibration Type               | Intensity     | Rationale & Comparative Insights  |
|--|------------------------------|---------------|---|
| ~3100 - 3000                             | Aromatic C-H Stretch         | Medium        | Typical for C-H bonds on an aromatic ring.[5]   |
| ~3000 - 2850                             | Aliphatic C-H Stretch        | Medium        | From the C-H bonds of the cyclopropyl group.  |
| ~2500 - 2300                             | N <sup>+</sup> -H Stretch    | Broad, Strong | A characteristic broad absorption for amine hydrochlorides. The IR spectrum of pyridine hydrochloride shows a similar broad feature.[6] |
| ~1630 - 1600                             | C=C / C=N Ring Stretch       | Strong        | Aromatic ring stretching vibrations are prominent in pyridine derivatives.[5]   |
| ~1500 - 1400                             | C=C / C=N Ring Stretch       | Medium-Strong | Additional aromatic ring vibrations.  |
| ~1020 - 1000                             | Cyclopropyl Ring "Breathing" | Medium        | A characteristic vibration for the cyclopropyl ring structure.  |
| ~850 - 800                               | C-H Out-of-Plane Bend        | Strong        | Expected for a 1,4-disubstituted (para) aromatic ring.  |

## Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

- Sample Preparation:
  - Ensure the diamond crystal of the ATR accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Record a background spectrum of the empty ATR crystal.
- Instrumentation & Data Acquisition:
  - Place a small amount of the solid **4-Cyclopropylpyridine hydrochloride** powder directly onto the ATR crystal.
  - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .<sup>[7]</sup>
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Perform an ATR correction if necessary, although it is often not required for routine identification.
  - Label the significant peaks with their corresponding wavenumbers.

## IR Workflow Diagram



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Caption: Experimental workflow for ATR-IR analysis.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For **4-Cyclopropylpyridine hydrochloride**, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it is likely to produce the protonated molecular ion of the free base with minimal fragmentation.

## Predicted Mass Spectrum

The analysis will be performed on the free base, 4-Cyclopropylpyridine, after the loss of HCl in the instrument source. The key ion to observe is the protonated molecule,  $[M+H]^+$ .

Table 4: Predicted Mass Spectrometry Data for 4-Cyclopropylpyridine

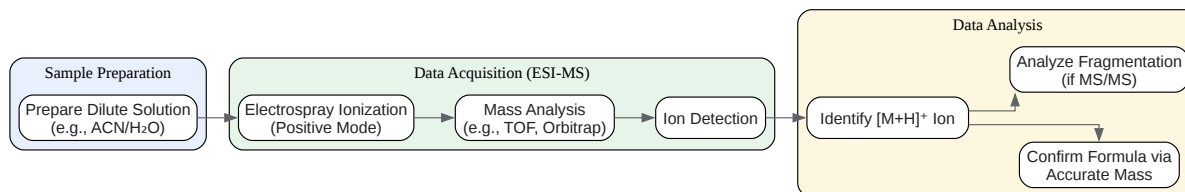
| Predicted m/z | Ion Formula      | Assignment | Rationale   |
|---------------|------------------|------------|---|
| 120.0808      | $[C_8H_{10}N]^+$ | $[M+H]^+$  | Protonated molecular ion of 4-Cyclopropylpyridine ( $C_8H_9N$ ). This is the expected base peak in ESI+ mode. Predicted m/z values are available on PubChem.[8] |
| 142.0627      | $[C_8H_9NNa]^+$  | $[M+Na]^+$ | Sodium adduct, commonly observed in ESI-MS.[8]  |

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), fragmentation may occur. A plausible fragmentation pathway involves the loss of an ethylene molecule from the cyclopropyl ring, a common fragmentation for cyclopropylarenes.

## Experimental Protocol: Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of **4-Cyclopropylpyridine hydrochloride** (e.g., 1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
- Instrumentation & Data Acquisition:
  - Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
  - Infuse the sample solution directly or via an LC system into the mass spectrometer.
  - Acquire data in positive ion mode. Key parameters include capillary voltage (~3500 V), drying gas temperature (~350 °C), and nebulizer pressure (~40 psi).[2]
  - Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).
- Data Analysis:
  - Examine the resulting spectrum for the  $[M+H]^+$  ion.
  - Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
  - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

## Mass Spectrometry Workflow Diagram



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Caption: Experimental workflow for ESI-MS analysis.

## Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of **4-Cyclopropylpyridine hydrochloride**. The expected NMR, IR, and MS data presented, along with the generalized experimental protocols, offer a solid foundation for researchers working with this compound. The protonation of the pyridine ring is the dominant electronic factor, causing significant downfield shifts in the NMR spectra and introducing a characteristic N<sup>+</sup>-H stretch in the IR spectrum. The cyclopropyl group provides a distinct aliphatic signature in all three techniques. By combining these spectroscopic methods, scientists can unambiguously confirm the structure and purity of **4-Cyclopropylpyridine hydrochloride**, enabling its confident use in further research and development applications.

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